N-(4-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a methoxyethylamino group, and a hexahydropyrido[2,3-d]pyrimidin-6-yl core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide typically involves multiple steps:
Formation of the Hexahydropyrido[2,3-d]pyrimidin-6-yl Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidine ring.
Introduction of the Methoxyethylamino Group: This can be achieved through nucleophilic substitution reactions where the amino group is introduced using reagents like methoxyethylamine.
Attachment of the Chlorophenyl Group: This step usually involves electrophilic aromatic substitution reactions, where the chlorophenyl group is introduced using chlorobenzene derivatives.
Acetylation: The final step involves acetylation to introduce the acetamide group, often using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamino group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially forming alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving the pyrimidine ring. It can also serve as a probe for studying cellular pathways.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in cancer research.
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleotide-binding sites, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. The methoxyethylamino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide: This compound is unique due to its specific combination of functional groups.
N-(4-chlorophenyl)-2-{2-[(2-ethoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
N-(4-bromophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group enhances its potential for hydrophobic interactions, while the methoxyethylamino group allows for hydrogen bonding, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H20ClN5O4 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(2-methoxyethylamino)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C18H20ClN5O4/c1-28-7-6-20-18-23-15-13(17(27)24-18)8-10(16(26)22-15)9-14(25)21-12-4-2-11(19)3-5-12/h2-5,10H,6-9H2,1H3,(H,21,25)(H3,20,22,23,24,26,27) |
InChI Key |
WMTNEZNSSCCEBI-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC2=C(CC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Cl)C(=O)N1 |
Origin of Product |
United States |
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